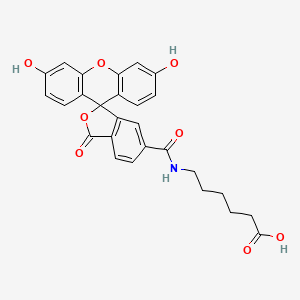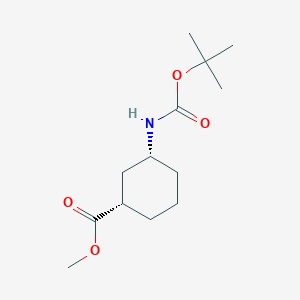
Sodium hydroxy(5-methyl-2-thienyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydroxy(5-methyl-2-thienyl)acetate (SHMTA) is a compound of sodium, hydrogen, and oxygen, with the molecular formula C5H7O3SNa. It is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in enzymology. SHMTA has also been used to study the physiological and biochemical effects of sodium on the human body.
Aplicaciones Científicas De Investigación
Sodium hydroxy(5-methyl-2-thienyl)acetate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in enzymology. In organic synthesis, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used to synthesize a variety of compounds, such as thiophene derivatives and amino acids. In biochemistry, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used in the synthesis of nucleosides and nucleotides. In enzymology, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used to study the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of Sodium hydroxy(5-methyl-2-thienyl)acetate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, preventing them from performing their normal functions. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Sodium hydroxy(5-methyl-2-thienyl)acetate are not well understood. However, it has been observed that Sodium hydroxy(5-methyl-2-thienyl)acetate can increase the activity of enzymes involved in energy metabolism, such as ATPase and NADH dehydrogenase. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate has been shown to have anti-inflammatory and anti-oxidative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sodium hydroxy(5-methyl-2-thienyl)acetate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate does not react with most other compounds and is not toxic to humans. However, one of the limitations of using Sodium hydroxy(5-methyl-2-thienyl)acetate in laboratory experiments is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on Sodium hydroxy(5-methyl-2-thienyl)acetate. These include further research into its mechanism of action, its effects on enzymes and biochemical pathways, its potential therapeutic uses, and its potential toxicity. In addition, further research could be conducted on the synthesis of Sodium hydroxy(5-methyl-2-thienyl)acetate and the development of new synthetic methods. Finally, further research could be conducted on the development of new applications for Sodium hydroxy(5-methyl-2-thienyl)acetate in scientific research.
Métodos De Síntesis
Sodium hydroxy(5-methyl-2-thienyl)acetate is synthesized through a condensation reaction between sodium hydroxide and methylthiopropionic acid. This reaction requires a strong base, such as sodium hydroxide, and a strong acid, such as methylthiopropionic acid. The reaction is carried out in an aqueous solution of sodium hydroxide and methylthiopropionic acid, and is followed by the addition of a small amount of sodium chloride to precipitate the Sodium hydroxy(5-methyl-2-thienyl)acetate. The final product is a white, crystalline solid.
Propiedades
IUPAC Name |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJUKVBSLJGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



carbamate](/img/structure/B6325879.png)




![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)




![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)
